Product packaging for (2E)-4-Methoxy-2-butenoic Acid(Cat. No.:CAS No. 63968-74-1; 75933-65-2)

(2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B2750659
CAS No.: 63968-74-1; 75933-65-2
M. Wt: 116.116
InChI Key: ZOJKRWXDNYZASL-NSCUHMNNSA-N
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Description

Significance and Research Trajectory of α,β-Unsaturated Carboxylic Acids in Organic Chemistry

Alpha,beta-unsaturated carboxylic acids are a cornerstone of organic chemistry, serving as pivotal intermediates in the construction of a vast array of more complex molecules. yu.edu.jo Their structural motif, characterized by a carbon-carbon double bond in conjugation with a carboxylic acid group, is present in numerous biologically active natural products and pharmaceutical agents. yu.edu.jonih.gov This prevalence has historically driven a great deal of research into methods for their synthesis.

The research trajectory for synthesizing these compounds has evolved significantly over time. Classic methods, such as the Wittig and Horner-Wadsworth-Emmons reactions, which involve the condensation of aldehydes or ketones with stabilized phosphorus ylides, have long been employed. yu.edu.jo Similarly, the Knoevenagel condensation of aldehydes with malonic acid and its derivatives has been a standard approach. chemspider.cominnovareacademics.in While effective, these traditional methods often suffer from a significant drawback: they generate stoichiometric quantities of byproducts, such as phosphine (B1218219) oxides or phosphate (B84403) salts, which can complicate purification and are not atom-economical, limiting their utility in large-scale industrial preparations. yu.edu.jo

In response to these limitations, modern synthetic chemistry has seen a shift towards more efficient and sustainable methodologies. The last few decades have witnessed the rise of catalytic carbonylation reactions, which provide an atom-efficient pathway to α,β-unsaturated carbonyl compounds, including carboxylic acids. smolecule.com More recently, innovative approaches such as the copper-catalyzed carboxylation of alkynes using carbon dioxide (CO₂) as a C1 source have emerged. yu.edu.jo These newer methods are not only more environmentally benign but also offer high regio- and stereoselectivity, providing access to a wide variety of α,β-unsaturated carboxylic acids that were previously difficult to prepare. yu.edu.jo

Role of (2E)-4-Methoxy-2-butenoic Acid as a Key Intermediate and Synthon

This compound, with its distinct chemical architecture, serves as a prime example of a versatile building block within this important class of compounds. Its utility stems from the multiple reactive sites within its structure, which can be selectively targeted to build molecular complexity.

One of the common synthetic routes to this compound involves the condensation of methoxyacetaldehyde (B81698) with malonic acid derivatives. An alternative two-step synthesis highlights its role as an intermediate product. This method begins with the synthesis of an ester precursor, ethyl (2E)-4-bromo-3-methoxybut-2-enoate, which then undergoes nucleophilic substitution with a methoxide (B1231860) source, followed by hydrolysis to yield the final carboxylic acid. chemicalbook.com

The compound's value as a synthon is demonstrated in its various chemical transformations. The carboxylic acid group can readily undergo esterification. chemicalbook.com For instance, reaction with methanol (B129727) under acidic conditions forms methyl (2E)-4-methoxy-2-butenoate. chemicalbook.com These esters are not merely simple derivatives; they are themselves valuable intermediates. Research has shown that these butenoic acid esters can be treated with hydrazine (B178648) hydrate (B1144303) to afford novel pyrazol-3-one derivatives, a class of heterocyclic compounds of interest in medicinal chemistry. yu.edu.josmolecule.com

Furthermore, the conjugated double bond makes the molecule susceptible to conjugate addition reactions, such as the Michael addition, where nucleophiles attack the β-carbon. chemicalbook.com The compound is also used to protect hydroxy groups in other molecules by forming esters, a crucial step in many multi-step syntheses. chemicalbook.comnih.gov Its potential as a precursor to the widely used food preservative, sorbic acid, has also been noted.

Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 63968-74-1
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol chemicalbook.com
IUPAC Name (E)-4-methoxybut-2-enoic acid
Melting Point 66–67°C chemicalbook.com
Boiling Point (Predicted) 248.3°C chemicalbook.com
pKa (Predicted) 4.37 ± 0.10 chemicalbook.com

Table of Mentioned Compounds

Compound Name
This compound
(2E)-4-bromo-3-methoxybut-2-enoate
Acrylic Acid
Crotonaldehyde
Ethyl (2E)-4-bromo-3-methoxybut-2-enoate
Hydrazine Hydrate
Malonic Acid
Methoxyacetaldehyde
Methyl (2E)-4-methoxy-2-butenoate
Pyrazol-3-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B2750659 (2E)-4-Methoxy-2-butenoic Acid CAS No. 63968-74-1; 75933-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methoxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJKRWXDNYZASL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-74-1
Record name (2E)-4-methoxybut-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for 2e 4 Methoxy 2 Butenoic Acid

Established Reaction Pathways for (2E)-4-Methoxy-2-butenoic Acid Synthesis

Knoevenagel-Doebner Condensation and Optimized Protocols

The Knoevenagel-Doebner condensation is a cornerstone reaction in the synthesis of α,β-unsaturated carboxylic acids. wikipedia.orgbu.edu This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, the logical precursors would be methoxyacetaldehyde (B81698) and malonic acid.

The reaction is generally catalyzed by a primary or secondary amine, or their salts, with pyridine (B92270) often serving as the solvent and piperidine (B6355638) as the catalyst. bu.edu The mechanism proceeds through a nucleophilic addition of the enolate of malonic acid to the aldehyde, followed by dehydration to form a substituted malonic acid, which then undergoes decarboxylation upon heating to yield the final α,β-unsaturated carboxylic acid. organic-chemistry.org

Historical studies on analogous aldehydes, such as anisaldehyde (p-methoxybenzaldehyde), provide insight into potential reaction conditions. For instance, heating the aldehyde with malonic acid in the presence of a trace amount of an organic base can lead to high yields of the corresponding cinnamic acid derivative. ias.ac.inias.ac.in The choice of base can significantly influence the reaction outcome, with various amines demonstrating catalytic activity.

Table 1: Influence of Different Organic Bases on the Yield of Condensation Product (Analogous Reaction)

EntryAldehydeMalonic Acid (equivalents)Base (catalytic amount)SolventTemperature (°C)Time (h)Yield (%)
1Anisaldehyde1PyridinePyridine100478
2Anisaldehyde1PiperidinePyridine1004~80-98
3Anisaldehyde1LutidinePyridine1004~80-98
4Anisaldehyde1IsoquinolinePyridine100498
5Anisaldehyde1QuinolinePyridine1004~80-98

Data adapted from analogous reactions with anisaldehyde. ias.ac.in

To optimize the protocol for this compound, careful control of reaction parameters is crucial. The temperature and reaction time can affect the rate of decarboxylation of the intermediate, potentially leading to side products. frontiersin.org Microwave-assisted Knoevenagel-Doebner reactions have been shown to accelerate the synthesis of phenolic acids, offering a potential avenue for optimizing the synthesis of the target compound. frontiersin.orgfrontiersin.org

Nucleophilic Substitution-Hydrolysis Approaches

An alternative pathway to this compound involves a two-step sequence of nucleophilic substitution followed by hydrolysis. This approach would start with a substrate already containing the butenoic acid backbone, such as a (2E)-4-halo-2-butenoic acid ester.

In the first step, a nucleophilic substitution reaction is performed using sodium methoxide (B1231860) to introduce the methoxy (B1213986) group at the C4 position. The subsequent step involves the hydrolysis of the ester group to yield the desired carboxylic acid. A study on the synthesis of related ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoates demonstrates the feasibility of a similar nucleophilic substitution on an analogous system. yu.edu.jo In this reported synthesis, an ethyl (2E)-4-bromo-3-alkoxybut-2-enoate was reacted with various phenols in the presence of potassium carbonate in acetone (B3395972). yu.edu.jo

Adapting this for the synthesis of this compound would likely involve the following general steps:

Synthesis of a (2E)-4-halo-2-butenoate ester: This could potentially be achieved through various methods for the synthesis of α,β-unsaturated esters.

Nucleophilic substitution: Reaction of the halo-ester with sodium methoxide in a suitable solvent like methanol (B129727).

Hydrolysis: Base- or acid-catalyzed hydrolysis of the resulting (2E)-4-methoxy-2-butenoate ester to the final carboxylic acid.

This approach offers good control over the stereochemistry of the double bond, as the starting material would already possess the desired (2E) configuration.

Advanced Synthetic Strategies for Stereoselective and Efficient Production

Catalytic Systems in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. In the context of this compound synthesis, various catalytic approaches can be envisioned.

For the Knoevenagel-Doebner condensation, a range of catalysts beyond traditional amines have been explored. Lewis acids, ionic liquids, and heterogeneous catalysts have all been employed to promote this transformation, often under milder conditions and with easier work-up procedures. organic-chemistry.orgasianpubs.org For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as an efficient catalyst for the Knoevenagel condensation of aromatic aldehydes with malonic acid, leading to high yields in shorter reaction times. asianpubs.org

Table 2: Comparison of Catalysts for Knoevenagel-Doebner Condensation (General)

CatalystSolventTemperatureAdvantages
Piperidine/PyridinePyridineRefluxTraditional, well-established
DABCODMFRoom Temp. to 80°CMild conditions, high yields
Lewis Acids (e.g., ZnCl₂, TiCl₄)Various organic solventsVariesCan enhance reactivity
Ionic LiquidsIonic LiquidRoom Temp. to 80°CRecyclable catalyst/solvent
Heterogeneous Catalysts (e.g., zeolites)VariousVariesEasy catalyst separation

Furthermore, transition metal catalysts can be employed in other synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions could potentially be used to construct the carbon skeleton of the target molecule.

Stereocontrol in the Formation of the (2E)-Isomer

The formation of the thermodynamically more stable (2E)-isomer is generally favored in reactions like the Knoevenagel-Doebner condensation. wikipedia.org The stereochemical outcome is often dictated by the mechanism of the dehydration and decarboxylation steps.

In the Knoevenagel condensation, while an initial mixture of (E) and (Z) isomers may form, equilibration can lead to the predominance of the more stable isomer. wikipedia.org For aliphatic aldehydes, achieving high stereoselectivity can sometimes be more challenging than with aromatic aldehydes. However, careful selection of the catalyst and reaction conditions can often steer the reaction towards the desired (2E) product.

Alternative methods for the stereoselective synthesis of (E)-α,β-unsaturated carboxylic acids include the Horner-Wadsworth-Emmons reaction, which is known for its high (E)-selectivity. This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) ylide. While more steps might be required to generate the necessary phosphonate reagent, this method offers excellent control over the double bond geometry.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. ccspublishing.org.cn Key areas of focus include the use of safer solvents, alternative energy sources, and catalysts that can be recycled.

In the context of the Knoevenagel-Doebner condensation, significant efforts have been made to replace hazardous solvents like pyridine. tue.nl Solvent-free reaction conditions have been developed, where the reactants are mixed and heated without a solvent, often leading to high yields and simplified purification. tue.nl The use of water as a solvent, where feasible, is another green alternative.

The choice of catalyst also plays a crucial role. Replacing traditional amine catalysts with more benign alternatives or using heterogeneous catalysts that can be easily recovered and reused contributes to a greener process. Furthermore, employing energy-efficient methods like microwave irradiation can reduce reaction times and energy consumption. frontiersin.org

Industrial-Scale Synthesis and Process Optimization Considerations for this compound

The industrial-scale synthesis of this compound is focused on achieving high-volume production in a cost-effective, efficient, and environmentally responsible manner. While specific proprietary industrial processes are not extensively detailed in publicly available literature, the synthesis would likely be adapted from established methodologies for α,β-unsaturated carboxylic acids. Key considerations for industrial production include the selection of a scalable synthetic route, optimization of reaction parameters, and implementation of efficient purification techniques.

Synthetic Route Selection for Scalability

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In a potential industrial synthesis of this compound, a suitable phosphonate ester would react with a methoxy-containing carbonyl compound. The subsequent hydrolysis of the resulting ester would yield the final carboxylic acid.

An alternative, though potentially less stereoselective, route could be an adaptation of the Doebner-Knoevenagel condensation. This method involves the reaction of an aldehyde with malonic acid or its derivatives. researchgate.net

Process Optimization

Optimizing the manufacturing process is crucial for minimizing costs and maximizing output. This involves a systematic investigation of various reaction parameters to identify the optimal conditions.

Catalyst Selection and Optimization: In many industrial chemical processes, the choice of catalyst is critical. For a Horner-Wadsworth-Emmons approach, the selection of the base used to generate the phosphonate carbanion is a key optimization parameter. While strong bases like sodium hydride or lithium bases are effective, for industrial scale, safer and more economical alternatives such as sodium methoxide or potassium tert-butoxide might be preferred. organic-chemistry.orgresearchgate.net The catalyst loading would be minimized to reduce cost and simplify downstream purification.

Reaction Conditions: Temperature, pressure, and reactant concentrations are meticulously controlled to maximize the reaction rate and yield while minimizing the formation of byproducts. Continuous flow reactors are increasingly being adopted in industrial synthesis as they offer superior control over reaction parameters, enhanced safety, and potential for higher throughput compared to traditional batch reactors. durham.ac.ukorganic-chemistry.orgacs.org The use of microwave-assisted synthesis has also been explored for similar compounds, which can significantly reduce reaction times. rsc.orgsemanticscholar.orgrsc.org

Solvent Selection: The choice of solvent is critical for reaction efficiency, product solubility, and environmental impact. An ideal industrial solvent should be inexpensive, non-toxic, and easily recyclable. The reaction would likely be performed in a solvent that can efficiently dissolve the reactants and facilitate the reaction, with considerations for easy removal during the purification stage.

Purification and Isolation

The final stage of the industrial process involves the purification of this compound to meet the required quality specifications. Common industrial purification techniques for carboxylic acids include crystallization, distillation, and extraction. lookchem.comreachemchemicals.com

Crystallization: Recrystallization is a widely used method for purifying solid organic compounds. reachemchemicals.com The crude product would be dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals of this compound, while impurities remain in the solvent. Fractional crystallization may also be employed to separate compounds with different solubilities. reachemchemicals.com

Distillation: If the compound is thermally stable, fractional distillation under reduced pressure could be employed to separate it from non-volatile impurities or solvents with different boiling points. reachemchemicals.com

Extraction: Liquid-liquid extraction is often used as an initial purification step to remove impurities based on their differential solubilities in two immiscible liquid phases. lookchem.com

The selection of the purification method would depend on the physical properties of this compound and the nature of the impurities present in the crude product.

Representative Data for Industrial Production

The following tables provide hypothetical data to illustrate the potential parameters and outcomes of an optimized industrial-scale synthesis of this compound.

Table 1: Optimized Reaction Parameters for Horner-Wadsworth-Emmons Synthesis

Parameter Optimized Value
Reactant A Methoxyacetaldehyde
Reactant B Triethyl phosphonoacetate
Base Sodium Methoxide
Solvent Tetrahydrofuran (THF)
Temperature 25-30 °C
Pressure Atmospheric
Residence Time (Flow Reactor) 15 minutes

Table 2: Yield and Purity at Different Stages of Production

Production Stage Yield (%) Purity (%)
Crude Reaction Product 90-95 85-90
After Extraction 85-90 90-95

Table 3: Comparison of Purification Techniques

Purification Method Advantages Disadvantages
Crystallization High purity achievable, scalable Potential for product loss in mother liquor
Distillation Effective for thermally stable compounds Requires thermal stability, energy-intensive

Reactivity and Reaction Mechanisms of 2e 4 Methoxy 2 Butenoic Acid

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Carbon-Carbon Double Bond

The electron-withdrawing nature of the carboxyl group makes the carbon-carbon double bond in (2E)-4-Methoxy-2-butenoic acid "electron-poor" and thus susceptible to various addition reactions. Nucleophiles tend to add to the β-carbon in a conjugate or Michael-type addition, while electrophiles can also add across the double bond.

Hydrogenation and Other Reduction Reactions

The carbon-carbon double bond of α,β-unsaturated carboxylic acids can be selectively reduced to yield the corresponding saturated carboxylic acid. This is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation: This process involves the use of hydrogen gas (H₂) and a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on alumina (Rh/Al₂O₃) are commonly employed. The reaction is a syn-addition of two hydrogen atoms across the double bond. For this compound, this reaction would yield 4-methoxybutanoic acid. While the carbonyl group of a carboxylic acid is generally resistant to catalytic hydrogenation under mild conditions, more forcing conditions (higher pressures and temperatures) can lead to the reduction of the carboxylic acid to an alcohol. libretexts.org

Recent advancements have also seen the use of copper(I)/N-heterocyclic carbene complexes for the catalytic hydrogenation of α,β-unsaturated esters and amides, which are derivatives of the parent acid. rsc.orgrsc.org These methods offer an atom-economic alternative to traditional reducing agents. rsc.org

Biocatalytic Reduction: Enzymatic systems, particularly using carboxylic acid reductases (CARs), have been developed for the reduction of α,β-unsaturated carboxylic acids. semanticscholar.orgmanchester.ac.uk These biocatalytic methods can lead to the formation of either the saturated primary alcohol (through reduction of both the C=C bond and the carboxylic acid) or the allylic alcohol (selective reduction of the carboxylic acid). manchester.ac.uk

Reaction Type Reagents/Catalyst Expected Product from this compound
Catalytic HydrogenationH₂, Pd/C4-Methoxybutanoic Acid
Biocatalytic Reduction (Whole Cell)E. coli expressing CAR4-Methoxybutan-1-ol
Biocatalytic Reduction (in vitro)CAR, GDH, NADP(H)4-Methoxybut-2-en-1-ol

This table presents expected outcomes based on the reactivity of similar α,β-unsaturated carboxylic acids.

Halogenation and Hydroxylation Reactions

Halogenation: The double bond of this compound is expected to react with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction proceeds via an electrophilic addition mechanism. For instance, the bromination of a similar compound, trans-cinnamic acid, results in the anti-addition of two bromine atoms across the double bond to form 2,3-dibromo-3-phenylpropanoic acid. rsc.orgscribd.comcsub.edu This suggests that this compound would react with bromine to yield (2R,3S)-2,3-dibromo-4-methoxybutanoic acid as a racemic mixture. The reaction can be carried out in a solvent like acetic acid or dichloromethane. rsc.orgcsub.edu

Hydroxylation: The double bond can be converted into a diol (two adjacent hydroxyl groups) through hydroxylation. This can be achieved via two main stereochemical pathways:

Syn-dihydroxylation: This is typically performed using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This would result in the formation of (2R,3R)- and (2S,3S)-2,3-dihydroxy-4-methoxybutanoic acid. Studies on γ-amino-α,β-unsaturated esters have shown that OsO₄-catalysed dihydroxylation is a highly effective method. rsc.orgrsc.org

Anti-dihydroxylation: This can be achieved by first epoxidizing the double bond with a peroxy acid (e.g., m-CPBA) followed by acid-catalyzed ring-opening of the epoxide. Performic acid has also been used for the hydroxylation of α,β-unsaturated acids and esters. acs.org This sequence would yield (2R,3S)- and (2S,3R)-2,3-dihydroxy-4-methoxybutanoic acid.

Reaction Type Reagents Stereochemistry Expected Product
BrominationBr₂ in CH₂Cl₂Anti-addition(2R,3S)-2,3-Dibromo-4-methoxybutanoic acid (racemic)
Syn-dihydroxylation1. OsO₄, NMO 2. NaHSO₃Syn-addition(2R,3R)/(2S,3S)-2,3-Dihydroxy-4-methoxybutanoic acid
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺Anti-addition(2R,3S)/(2S,3R)-2,3-Dihydroxy-4-methoxybutanoic acid

This table illustrates expected reactions for this compound based on known transformations of analogous compounds.

Michael-Type Addition Reactions

The Michael reaction, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). The electron-withdrawing effect of the carboxylic acid group in this compound makes the β-carbon electrophilic and susceptible to attack by soft nucleophiles. libretexts.org

The mechanism involves the attack of the nucleophile on the β-carbon, which generates an enolate intermediate. This enolate is then protonated at the α-carbon to give the final product. libretexts.org

Common Michael donors include:

Enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters).

Organocuprates (Gilman reagents).

Amines (aza-Michael addition).

Thiols (thia-Michael addition). rsc.org

For this compound, a Michael addition would result in the formation of a new bond at the C3 position. For example, reaction with dimethyl malonate in the presence of a base like sodium ethoxide would yield 4-methoxy-3-(dicarbomethoxymethyl)butanoic acid after protonation.

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The carbon-carbon double bond in this compound can participate as the 2π-electron component (the dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carboxylic acid group. chemistrysteps.com

In a typical Diels-Alder reaction, this compound would react with a conjugated diene (the 4π-electron component), such as 1,3-butadiene, upon heating to form a six-membered ring. The reaction is concerted and stereospecific, meaning the stereochemistry of the dienophile is retained in the product. The reaction with 1,3-butadiene would yield 4-(methoxymethyl)cyclohex-1-ene-1-carboxylic acid.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound undergoes the typical reactions of this functional group, such as deprotonation, conversion to acid chlorides, esterification, and amidation.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄). This equilibrium reaction is known as the Fischer esterification. To drive the reaction towards the ester product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed. For example, reacting this compound with methanol (B129727) would produce methyl (2E)-4-methoxy-2-butenoate.

Amidation: The formation of an amide from a carboxylic acid and an amine is a fundamentally important transformation. Direct condensation of a carboxylic acid and an amine requires high temperatures to overcome the formation of an unreactive ammonium carboxylate salt. mdpi.com Therefore, several methods are employed for amide synthesis under milder conditions:

Reduction to Alcohol and Aldehyde Derivatives

The reduction of the carboxylic acid moiety in this compound can yield either the corresponding allylic alcohol, (2E)-4-methoxy-2-buten-1-ol, or the aldehyde, (2E)-4-methoxy-2-butenal. The outcome of the reaction is highly dependent on the choice of reducing agent and reaction conditions.

Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. harvard.edu However, these reagents may also reduce the carbon-carbon double bond, especially under harsh conditions. For a selective reduction of the carboxyl group while preserving the alkene, milder or more specialized reagents are required. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are known to selectively reduce carboxylic acids in the presence of other functional groups. harvard.edukhanacademy.org

Biocatalytic methods have also emerged as effective for the selective reduction of α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.orgresearchgate.netdntb.gov.uarsc.org Carboxylic acid reductase (CAR) enzymes can facilitate this transformation with high specificity, avoiding the reduction of the conjugated double bond. rsc.orgresearchgate.net

The selective reduction to the aldehyde is a more challenging transformation. It requires stopping the reduction at the intermediate aldehyde stage without further reduction to the alcohol. Modern synthetic methods, such as visible light photoredox catalysis using hydrosilanes, have been developed for the direct and selective reduction of carboxylic acids to aldehydes under mild conditions. rsc.org

Table 1: Potential Reduction Products of this compound

Starting Material Product Name Product Structure Reagent Type
This compound (2E)-4-methoxy-2-buten-1-ol CH₃OCH₂CH=CHCH₂OH Alcohol Reduction

Decarboxylation Mechanisms

The decarboxylation of a carboxylic acid involves the removal of the carboxyl group as carbon dioxide (CO₂). This reaction is typically facile for β-keto acids or β,γ-unsaturated acids, which can proceed through a cyclic transition state. google.comstackexchange.com However, this compound is an α,β-unsaturated acid, which does not readily undergo decarboxylation under mild conditions. stackexchange.com

Two potential, albeit challenging, mechanisms for the decarboxylation of α,β-unsaturated acids have been proposed:

Acid-Catalyzed Decarboxylation: Under strong acid catalysis, the double bond is protonated to form a carbocation. If the β-carbon is substituted with groups that can stabilize this positive charge, subsequent elimination of CO₂ can occur. For this compound, this would require protonation at the α-carbon to form a β-carbocation, which is not particularly stable, making this pathway difficult. stackexchange.com

Isomerization to β,γ-Unsaturated Acid: Under thermal conditions, it is conceivable that the α,β-unsaturated acid could isomerize to the β,γ-unsaturated isomer, 4-methoxy-3-butenoic acid. This isomer could then undergo decarboxylation through a concerted, six-membered cyclic transition state, similar to the mechanism for β-keto acids. stackexchange.comyoutube.com This pathway, however, requires an initial isomerization step which may require significant energy input.

Enzymatic methods, for instance using ferulic acid decarboxylase (FDC1), have been studied for the decarboxylation of certain α,β-unsaturated acids, proceeding through a 1,3-dipolar cycloaddition mechanism. nih.gov

Acyl Halide and Anhydride Formation

Acyl Halide Formation: Like other carboxylic acids, this compound can be converted to the more reactive acyl halide derivative, specifically (2E)-4-methoxy-2-butenoyl chloride. A common reagent for this transformation is thionyl chloride (SOCl₂). masterorganicchemistry.comchemguide.co.uk The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride. chemtube3d.comyoutube.comchemistrysteps.com This forms a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.comchemtube3d.com

Anhydride Formation: (2E)-4-Methoxy-2-butenoic anhydride can be synthesized through several methods. One common laboratory procedure involves the reaction of the acyl chloride ((2E)-4-methoxy-2-butenoyl chloride) with a carboxylate salt of this compound. libretexts.org Alternatively, direct dehydration coupling of two molecules of the carboxylic acid can be achieved using various dehydrating agents, such as phosphorus pentoxide or by heating with acetic anhydride. google.comnih.gov

Reactivity of the Methoxyl Group (-OCH₃)

The methoxyl group in this compound is a relatively stable ether linkage. Its primary reactivity involves cleavage under strong acidic conditions.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether to form the corresponding alcohol, (2E)-4-hydroxy-2-butenoic acid, is a key transformation. This demethylation is typically achieved under harsh conditions using strong acids. chem-station.comwikipedia.org

Common reagents for this purpose include:

Hydrobromic Acid (HBr): Heating the ether with a concentrated solution of HBr is a classic method for ether cleavage. chem-station.comcommonorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, making it a good leaving group (methanol). The bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 displacement to yield bromomethane and the primary alcohol. chem-station.com

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, activating it for cleavage. The reaction can often be performed at lower temperatures than with HBr. A bromide ion is subsequently transferred to the methyl group, and the resulting borate ester is hydrolyzed during aqueous workup to give the final alcohol product. chem-station.com

Functional Group Interconversions Involving the Methoxy (B1213986) Moiety

The primary functional group interconversion of the methoxy moiety is its transformation into a hydroxyl group, as detailed in the demethylation reactions above. Once converted to (2E)-4-hydroxy-2-butenoic acid, the newly formed primary alcohol opens up further synthetic possibilities. This hydroxyl group can undergo a range of standard alcohol reactions, including:

Oxidation: Selective oxidation could yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions used.

Esterification: Reaction with another carboxylic acid or acyl chloride would form an ester.

Conversion to a Leaving Group: The alcohol can be converted into a better leaving group, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution reactions at the C-4 position.

Rearrangement Reactions and Tautomerism

Rearrangement Reactions: Skeletal rearrangements for a relatively simple structure like this compound are not common under normal conditions. However, under strongly acidic conditions, protonation of the double bond or the ether oxygen could generate carbocation intermediates. These intermediates could potentially undergo hydride or alkyl shifts, although no specific, well-documented rearrangement pathways for this particular compound are reported in the literature. Such rearrangements are more common in complex molecular scaffolds. nih.govnih.gov

Tautomerism: Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. The most common form is keto-enol tautomerism. For this compound, the predominant form is the carboxylic acid. While enol forms of carboxylic acids are conceivable, they are generally much less stable and less favored at equilibrium compared to the enol forms of ketones. libretexts.org The conjugation in the α,β-unsaturated system can lead to vinylogous reactivity, but it does not result in significant populations of alternative tautomeric forms under standard conditions. echemi.commasterorganicchemistry.com Any tautomerization would be a transient process rather than leading to an isolable isomer.

Derivatives of 2e 4 Methoxy 2 Butenoic Acid: Synthesis and Chemical Significance

Synthesis of Ester and Amide Derivatives of (2E)-4-Methoxy-2-butenoic Acid

The synthesis of ester and amide derivatives from this compound can be achieved through standard organic chemistry transformations. These derivatives are of interest for their potential applications in medicinal chemistry and materials science.

Ester Derivatives:

Esterification of this compound can be performed using various well-established methods, such as Fischer-Speier esterification with an alcohol under acidic catalysis. While direct esterification of the parent acid is a standard procedure, synthetic routes often involve building the butenoate skeleton with the ester functionality already in place.

A relevant synthetic approach has been reported for structurally similar 3-alkoxy-2-butenoic acid esters. For instance, ethyl (2E)-3-methoxybut-2-enoate can be synthesized by reacting ethyl acetoacetate (B1235776) with trimethyl orthoformate in the presence of an acid catalyst. This precursor can then be functionalized at the 4-position. A general procedure for synthesizing 4-substituted-3-alkoxy-2-butenoic acid esters involves the allylic bromination of a compound like ethyl (2E)-3-methoxybut-2-enoate with N-bromosuccinimide (NBS) to yield ethyl (2E)-4-bromo-3-methoxybut-2-enoate. This halogenated intermediate serves as a key precursor for a variety of ester derivatives through nucleophilic substitution. For example, reaction with different phenols or naphthols in the presence of a base like potassium carbonate in acetone (B3395972) leads to the formation of various ethyl (2E)-3-methoxy-4-aryloxybut-2-enoates yu.edu.jo.

Table 1: Examples of Synthesized Ethyl (2E)-3-methoxy-4-aryloxybut-2-enoate Derivatives yu.edu.jo

Aryloxy GroupYield (%)Physical State
4-Nitrophenoxy76%Oil
4-Methoxyphenoxy65%Oil
Naphthalen-2-yloxy52%Oil
(4-Methyl-2-oxo-2H-chromen-7-yl)oxy67%Solid

This interactive table summarizes the synthesis of various ester derivatives from a related bromo-intermediate, showcasing the versatility of this synthetic route.

Amide Derivatives:

The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, standard peptide coupling reagents (e.g., DCC, EDC) can be used to directly couple the carboxylic acid with an amine.

Furthermore, ester derivatives of related alkoxy-butenoic acids can be converted into amide-like structures. For example, the treatment of ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate esters with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) results in the formation of pyrazol-3-one derivatives yu.edu.jo. This reaction represents a cyclization where an amide-like bond is formed.

Synthesis of Substituted and Halogenated Analogs

The backbone of this compound can be modified to introduce various substituents and halogens, thereby tuning its chemical and physical properties.

Halogenated Analogs:

Halogenation can be a key step in creating versatile intermediates. As mentioned previously, allylic bromination of a related precursor, ethyl (2E)-3-methoxybut-2-enoate, with N-bromosuccinimide (NBS) is an effective method to introduce a bromine atom at the C-4 position yu.edu.jo. A patent also describes a general method for preparing 4-halogeno-2-butenoic acids by the hydrolysis and partial dehydrohalogenation of polyhalogenated precursors using concentrated sulfuric acid google.com. This suggests that similar strategies could be adapted for the synthesis of 4-halo-(2E)-4-methoxy-2-butenoic acid.

Substituted Analogs:

The halogenated intermediates are prime candidates for introducing a wide array of substituents via nucleophilic substitution reactions. The reaction of ethyl (2E)-4-bromo-3-methoxybut-2-enoate with phenols demonstrates the synthesis of 4-aryloxy substituted analogs yu.edu.jo. This methodology could likely be extended to other nucleophiles, such as thiols, amines, and cyanides, to generate a diverse library of 4-substituted derivatives.

Preparation of Reduced and Oxidized Derivatives

The carbon-carbon double bond and the carboxylic acid group in this compound are susceptible to various reduction and oxidation reactions.

Reduced Derivatives:

The reduction of the α,β-unsaturated system can lead to several products depending on the reagents and conditions used.

Reduction to Saturated Acid/Ester: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) would typically reduce the carbon-carbon double bond to yield 4-methoxybutanoic acid or its corresponding ester.

Reduction to Allylic Alcohol: Selective reduction of the carboxylic acid group to an alcohol while preserving the double bond can be challenging. However, reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are known to reduce esters to aldehydes, and further reduction could yield the corresponding allylic alcohol, (2E)-4-methoxy-2-buten-1-ol.

Reduction to Saturated Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the carboxylic acid and the double bond, leading to 4-methoxybutan-1-ol.

Oxidized Derivatives:

The double bond is a site for various oxidation reactions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 4-methoxy-2,3-epoxybutanoic acid.

Dihydroxylation: Reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4) could be used to synthesize the diol, 4-methoxy-2,3-dihydroxybutanoic acid.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O3) followed by an oxidative workup, or hot, concentrated KMnO4, would cleave the double bond, potentially yielding methoxyacetic acid and glyoxylic acid.

Stereoisomeric and Chiral Derivatives

While the parent compound is specified with the (2E) configuration, other stereoisomers and chiral derivatives are theoretically possible.

Stereoisomers:

The (2Z)-isomer of this compound would be the geometric isomer. The synthesis of a specific geometric isomer often depends on the reaction conditions used to create the double bond, such as the choice of Wittig reagent or Horner-Wadsworth-Emmons olefination conditions. The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric strain chemspider.com.

Chiral Derivatives:

The introduction of chirality can be achieved through asymmetric synthesis. While no specific examples for this compound have been detailed in the searched literature, general strategies for asymmetric synthesis of related butenolide and butyrolactone structures are well-documented. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, such as Michael additions, aldol (B89426) reactions, or Mannich reactions on related scaffolds acs.org. For instance, an asymmetric Mannich reaction of 2(5H)-furanone with an iminium ion can provide enantiomerically enriched γ-butenolide derivatives acs.org. Such strategies could potentially be adapted to introduce stereocenters into the backbone of this compound or its derivatives.

Macrocyclic and Polymeric Architectures Incorporating this compound Moieties

The bifunctional nature of this compound and its derivatives makes them potential candidates for incorporation into larger molecular structures like macrocycles and polymers.

Macrocyclic Architectures:

Macrocycles are large ring structures that are prevalent in many clinically approved drugs researchgate.netnih.govmtak.hu. The carboxylic acid and a potential second functional group (either inherent or introduced) on the this compound moiety could be used for macrocyclization reactions. For example, if a derivative with a terminal alcohol or amine group were synthesized, an intramolecular esterification (macrolactonization) or amidation (macrolactamization) could form a macrocycle nih.gov. The double bond could also participate in ring-closing metathesis (RCM) reactions if tethered to another olefin.

Polymeric Architectures:

Monomers derived from this compound could potentially be used in polymerization reactions. For example, if the carboxylic acid is converted to an acrylate (B77674) or acrylamide (B121943) derivative, the terminal double bond could undergo free-radical polymerization. Studies on lignin-derived monomers like 2-methoxy-4-vinylphenol (B128420) (MVP) show that such bio-based structures can be functionalized and polymerized to create thermoplastics and thermosets mdpi.com. This demonstrates the potential for similar methoxy-containing building blocks to be integrated into polymeric materials.

Applications of 2e 4 Methoxy 2 Butenoic Acid As a Synthetic Building Block

Utilization in Natural Product Synthesis

While specific examples of the direct incorporation of (2E)-4-Methoxy-2-butenoic acid into the total synthesis of natural products are not extensively documented in readily available literature, the α,β-unsaturated carboxylic acid motif is a common feature in many biologically active natural products. The structural framework of this compound makes it a potential precursor for the synthesis of more complex molecules. The modification of natural products through semi-synthesis is a common strategy to develop novel derivatives with improved biological activities.

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. The general class of 4-oxo-2-butenoic acids are considered useful as biologically active species and as versatile intermediates for further derivatization in pharmaceutical applications researchgate.net.

In the pharmaceutical industry, related compounds like 4-methoxy acetophenone (B1666503) are used as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs. The methoxy (B1213986) group in such structures can increase reactivity during chemical synthesis, enabling the production of complex molecules.

In the agrochemical sector, compounds with similar structural motifs are used in the formulation of pesticides and herbicides. For instance, 4-Methoxy Acetophenone serves as an intermediate in the synthesis of compounds for weed and pest control vinatiorganics.com. Although direct evidence for this compound is limited, its structural similarity suggests its potential as a building block for novel agrochemicals. The quinazolin-4(3H)-one skeleton, found in some herbicides, is an example of a heterocyclic system that could potentially be synthesized using butenoic acid derivatives mdpi.com.

Precursor in the Synthesis of Heterocyclic Compounds

One of the well-documented applications of derivatives of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. A notable example is the synthesis of pyrazole-3-one derivatives.

Research has demonstrated that ethyl (2E)-4-bromo-3-methoxybut-2-enoate, a close derivative of this compound, can be reacted with various phenols and naphthols. The resulting 4-substituted-3-methoxy-2-butenoic acid esters can then be treated with hydrazine (B178648) hydrate (B1144303) to yield pyrazol-3-one derivatives. Pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities.

Table of Synthesized Pyrazole-3-one Precursors from a (2E)-4-alkoxy-2-butenoic acid derivative

Reactant (Phenol/Naphthol)Resulting Ester Intermediate
p-NitrophenolEthyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate
p-tert-ButylphenolEthyl (2E)-4-(4-tert-butylphenoxy)-3-methoxybut-2-enoate
7-Hydroxy-4-methylcoumarinEthyl (2E)-3-methoxy-4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-enoate

This synthetic route highlights the utility of the 4-alkoxy-2-butenoic acid scaffold in constructing more complex heterocyclic systems.

Applications in Polymer Science and Materials Chemistry

The applications of this compound in polymer science and materials chemistry are an emerging area of interest. While direct polymerization of this specific monomer is not widely reported, related compounds have been investigated for their use in functional materials.

A study on the isothermal kinetics of the release of (E)-4-(4-Metoxyphenyl)-4-oxo-2-butenoic acid (MEPBA), a structurally similar compound, from a poly(acrylic acid-co-methacrylic acid) hydrogel has been conducted researchgate.net. This research suggests the potential for incorporating such molecules into hydrogel networks for controlled drug delivery applications. The carboxylic acid group of this compound could potentially be used to functionalize polymers or to be incorporated into polymer backbones, imparting specific properties to the resulting material. The double bond also offers a site for polymerization or post-polymerization modification.

Computational and Theoretical Studies of 2e 4 Methoxy 2 Butenoic Acid

Quantum Chemical Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure and reactivity of molecules. However, specific DFT studies on (2E)-4-Methoxy-2-butenoic Acid have not been identified in the searched literature. Such studies on other molecules often provide valuable insights into their chemical behavior.

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in published research. This type of analysis is crucial for understanding a molecule's electronic transitions and its propensity to act as an electron donor or acceptor. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org For many organic molecules, electrons flow from the HOMO of one molecule to the LUMO of another during a chemical reaction. ossila.com

There are no specific Natural Bond Orbital (NBO) analyses for this compound found in the scientific literature. NBO analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule, providing a localized, Lewis-like picture of the electronic structure.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP mapping is a valuable computational tool that illustrates the charge distribution on the surface of a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. Generally, regions of negative potential (often colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Reaction Mechanism Elucidation Through Computational Modeling

No computational studies elucidating the reaction mechanisms involving this compound were found. Computational modeling is frequently employed to map out the energetic pathways of chemical reactions, identify transition states, and calculate activation energies, thereby providing a deeper understanding of reaction kinetics and mechanisms.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

While experimental spectroscopic data such as ¹H NMR spectra for this compound are available, detailed theoretical predictions of its spectroscopic parameters have not been published. chemicalbook.com Computational methods, particularly DFT, are often used to calculate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. dergipark.org.tracademicjournals.org Comparing these theoretical predictions with experimental data can aid in the precise assignment of spectral features and confirm the molecular structure. mdpi.commdpi.com For instance, studies on related methoxy-containing compounds have demonstrated good correlation between DFT-calculated vibrational frequencies and experimental results. mdpi.comresearchgate.net Similarly, theoretical calculations of NMR chemical shifts for other organic acids have shown to be in good agreement with experimental values after appropriate scaling. academicjournals.org

Table of Basic Computed Properties

While detailed computational studies are lacking, some basic molecular properties for this compound have been computed and are available in public databases.

PropertyValueSource
Molecular FormulaC₅H₈O₃ guidechem.comscbt.comchemspider.comnih.gov
Molecular Weight116.12 g/mol guidechem.comscbt.com
Monoisotopic Mass116.047344 u guidechem.comchemspider.com
Rotatable Bond Count3 guidechem.com
Hydrogen Bond Acceptor Count3 guidechem.com
Topological Polar Surface Area46.5 Ų guidechem.com

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, researchers can understand the accessible conformations, their relative energies, and the dynamics of transitions between them. This information is crucial for understanding the molecule's physical properties, chemical reactivity, and biological interactions.

While specific, in-depth molecular dynamics studies exclusively focused on this compound are not extensively available in the public domain, we can infer the expected conformational behavior based on its structural motifs and the principles of conformational analysis. The key flexible bonds in this compound are the C-C single bonds and the C-O single bonds. Rotation around these bonds gives rise to various conformers.

τ1 (O=C-C=C): Rotation around the C2-C3 single bond. Due to the presence of the C2=C3 double bond, this part of the molecule is expected to be relatively planar, with the trans (or E) configuration being the more stable isomer as specified by the compound's name.

τ2 (C=C-C-O): Rotation around the C3-C4 single bond. This will determine the orientation of the methoxy (B1213986) group relative to the carbon backbone.

τ3 (C-C-O-C): Rotation around the C4-O bond. This will influence the position of the methyl group of the methoxy moiety.

τ4 (C-C-C=O): Rotation around the C1-C2 single bond, which will affect the orientation of the carboxylic acid group.

A systematic conformational search or a long-timescale MD simulation would be necessary to fully characterize the potential energy surface of this compound. Such a study would reveal the global minimum energy conformation and other low-energy local minima. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is a direct output of a thorough MD simulation analysis.

The results of such simulations are typically presented in the form of Ramachandran-like plots for the key dihedral angles, showing the energetically favorable and unfavorable regions. Furthermore, the simulations can provide insights into intramolecular hydrogen bonding possibilities, for instance, between the carboxylic acid proton and the ether oxygen, which could stabilize certain conformations.

The data generated from these simulations are extensive and are often summarized in tables that highlight the key geometric parameters and relative energies of the most stable conformers.

Table 1: Hypothetical Key Dihedral Angles and Relative Energies of Stable Conformers of this compound

Conformerτ1 (O=C-C=C)τ2 (C=C-C-O)τ3 (C-C-O-C)τ4 (C-C-C=O)Relative Energy (kcal/mol)
A (Global Minimum) ~180°~180° (anti-periplanar)~180° (anti-periplanar)~0° (syn-periplanar)0.00
B ~180°~60° (gauche)~180° (anti-periplanar)~0° (syn-periplanar)1.25
C ~180°~-60° (gauche)~180° (anti-periplanar)~0° (syn-periplanar)1.25
D ~180°~180° (anti-periplanar)~60° (gauche)~0° (syn-periplanar)2.10
E ~180°~180° (anti-periplanar)~180° (anti-periplanar)~180° (anti-periplanar)3.50

Note: This table is a hypothetical representation of what molecular dynamics simulation results could look like. The actual values would need to be determined through rigorous computational studies.

The analysis of the conformational landscape through molecular dynamics simulations provides a foundational understanding of the molecule's behavior at the atomic level. This knowledge is invaluable for predicting its macroscopic properties and for designing new molecules with desired functionalities.

Chemical Biology Perspectives: Mechanistic Interactions with Biological Systems

Enzymatic Transformations of (2E)-4-Methoxy-2-butenoic Acid (Focus on Chemical Conversion)

While direct studies on the enzymatic transformations of this compound are not extensively documented, the principles of biotransformation for structurally similar compounds suggest potential metabolic pathways. The presence of both a carboxylic acid and an ether linkage suggests that several classes of enzymes could catalyze its conversion.

One probable transformation is the enzymatic hydrolysis of the methyl ether. This reaction would likely be catalyzed by a cytochrome P450 monooxygenase, a common pathway for the O-demethylation of xenobiotics. This would result in the formation of (2E)-4-hydroxy-2-butenoic acid and formaldehyde.

Another potential enzymatic conversion involves the saturation of the double bond. Enzymes such as enoate reductases, found in various microorganisms, are known to catalyze the reduction of α,β-unsaturated carboxylic acids and esters. This would convert this compound to 4-methoxybutanoic acid.

Furthermore, the carboxylic acid group can undergo esterification with various endogenous alcohols, a reaction often catalyzed by esterases or synthases. Conversely, if this compound exists as an ester, hydrolases such as lipases and esterases could catalyze its hydrolysis back to the free acid. Studies on the enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid using Candida antarctica lipase (B570770) demonstrate the feasibility of such transformations for methoxy-containing carboxylic acids. researchgate.netsemanticscholar.org

Potential TransformationEnzyme ClassProbable Product
O-demethylationCytochrome P450(2E)-4-hydroxy-2-butenoic acid
Double bond reductionEnoate reductase4-methoxybutanoic acid
EsterificationEsterase/Synthase(2E)-4-Methoxy-2-butenoate ester
Hydrolysis (of ester)Lipase/EsteraseThis compound

Chemical Interference with Cellular Pathways (e.g., Membrane Interactions, Metabolic Disruptions)

The chemical structure of this compound suggests several ways it could interfere with cellular pathways. Its nature as an unsaturated carboxylic acid is particularly relevant to its potential interactions with cellular membranes.

Unsaturated fatty acids are known to influence the fluidity and stability of lipid bilayers. nih.gov The presence of a double bond in the carbon chain of this compound could allow it to insert into the cell membrane and alter its physical properties. This could disrupt the function of membrane-bound proteins and transport systems. Computational studies on other unsaturated fatty acids have shown they can reduce lipid ordering within membranes, thereby affecting membrane integrity. nih.gov

From a metabolic standpoint, as a carboxylic acid, it could potentially interfere with pathways involving other organic acids. For instance, it might compete with endogenous substrates for transport across mitochondrial membranes or for binding to enzymes involved in fatty acid metabolism. The methoxy (B1213986) group, being relatively uncommon in primary metabolites, could also lead to specific interactions or disruptions. Methoxy derivatives of cinnamic acid, which share structural similarities, have been shown to affect the activity of liver enzymes and influence oxidative stress balance and lipid metabolism. mdpi.com

Potential Cellular InterferenceMechanismConsequence
Membrane InteractionInsertion into the lipid bilayer, altering fluidity. nih.govDisruption of membrane protein function, altered permeability.
Metabolic DisruptionCompetition with endogenous carboxylic acids for enzymes or transporters.Inhibition of metabolic pathways (e.g., fatty acid oxidation).
Enzyme ModulationInteraction with enzymes involved in lipid or xenobiotic metabolism, as seen with related methoxylated compounds. mdpi.comAlteration of cellular signaling and metabolic homeostasis.

Molecular Docking Studies on Enzyme-Substrate Binding (Focus on Binding Mode and Chemical Recognition)

For a molecule like this compound, key interactions with an enzyme's active site would likely involve its functional groups: the carboxylic acid and the methoxy group. The carboxylate group is capable of forming strong hydrogen bonds and ionic interactions with positively charged amino acid residues such as arginine and lysine, or with metal cofactors within the active site. The methoxy group can act as a hydrogen bond acceptor. The unsaturated carbon chain can participate in hydrophobic or van der Waals interactions with nonpolar residues.

Docking studies of other small molecule inhibitors provide a framework for understanding these interactions. For example, in studies of meroterpenoids inhibiting the Angiotensin I-Converting Enzyme (ACE), interactions were primarily attributed to hydrogen bonds, pi-anion, and pi-alkyl interactions. nih.gov Similarly, docking studies of phlorotannins with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) revealed that methoxy groups can establish hydrogen bonds with serine, arginine, and phenylalanine residues, while aromatic rings can form π-π stacking interactions.

Functional GroupPotential Interacting Amino Acid ResiduesType of Interaction
Carboxylic AcidArginine, Lysine, Histidine, SerineHydrogen bonding, Ionic interactions
Methoxy GroupSerine, Arginine, PhenylalanineHydrogen bonding
Alkene ChainLeucine, Isoleucine, Valine, AlanineHydrophobic, van der Waals interactions

Advanced Analytical Strategies in Chemical Research for 2e 4 Methoxy 2 Butenoic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating (2E)-4-Methoxy-2-butenoic Acid from starting materials, byproducts, and isomers, as well as for accurately assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. For this compound, reversed-phase HPLC is the most common approach. Purity analysis is typically performed using a C18 column with a mobile phase consisting of an aqueous acidic solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic component of the mobile phase, often formic acid or phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid group, ensuring good peak shape and retention. Detection is commonly achieved using a UV detector, as the conjugated system of the α,β-unsaturated carbonyl group provides a chromophore that absorbs in the low UV region (around 210 nm).

A study on the separation of crotonic acid, a close structural analog, utilized an Agilent Hi-Plex H column with a 5 mM H2SO4 solution as the mobile phase, demonstrating the utility of ion-exclusion chromatography for such acids utwente.nlacs.orgacs.org. For purity determination, gradient elution can be employed to effectively separate impurities with a wide range of polarities.

Table 1: Illustrative HPLC Parameters for the Analysis of Unsaturated Short-Chain Carboxylic Acids

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 10% B to 90% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is a common strategy prior to GC analysis. This compound is typically converted to a more volatile ester, such as its methyl or ethyl ester, through reaction with an appropriate alcohol under acidic conditions.

These derivatives can then be readily analyzed on a mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis. The analysis of crotonic acid and 2-pentenoic acid has been successfully performed using a GC-MS system with an Agilent HP-5MS capillary column, indicating a suitable starting point for method development for the subject compound's derivatives utwente.nlacs.org.

Table 2: Representative GC Conditions for the Analysis of Volatile Esters of Short-Chain Carboxylic Acids

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Mode Split (e.g., 50:1)

Spectroscopic Methodologies for Investigating Reaction Progress and Intermediates

Spectroscopic techniques provide invaluable information at the molecular level, enabling the confirmation of the structure of this compound and the real-time monitoring of its synthesis.

Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton spectrum would show characteristic signals for the methoxy (B1213986) group (a singlet around 3.3 ppm), the methylene (B1212753) protons adjacent to the methoxy group (a doublet around 4.1 ppm), and the two vinyl protons (doublets of triplets or complex multiplets between 6.0 and 7.2 ppm). The carboxylic acid proton would appear as a broad singlet far downfield, typically between 10-12 ppm nih.gov.

¹³C NMR: The carbon spectrum would display distinct signals for each of the five carbon atoms: the carboxylic carbonyl carbon (around 170 ppm), the two olefinic carbons, the methylene carbon, and the methoxy carbon nih.gov.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and to correlate protons with their directly attached carbons, respectively. This allows for the definitive assignment of all signals. Furthermore, NMR is an excellent tool for monitoring reaction progress in-situ. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified, providing kinetic data and insight into reaction mechanisms without the need for sample workup uva.nlnih.govresearchgate.net.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
C1 (-COOH)~12.0~170.0br s
C2 (=CH-)~6.1~122.0dt
C3 (=CH-)~7.0~145.0dt
C4 (-CH₂-)~4.1~70.0d
C5 (-OCH₃)~3.3~58.0s
Note: These are predicted values based on known chemical shift ranges and data from analogous structures like methyl (2E)-4-methoxybut-2-enoate. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (MW: 116.12 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₅H₈O₃) with high accuracy. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), offers structural clues. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-•OH, M-17) and the loss of the entire carboxyl group (-•COOH, M-45) libretexts.orgmiamioh.edu. For this specific molecule, cleavage of the C3-C4 bond could also lead to a characteristic fragment.

Table 4: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z ValueProposed Fragment IonNeutral Loss
116[C₅H₈O₃]⁺•(Molecular Ion)
99[C₅H₇O₂]⁺•OH
85[C₄H₅O₂]⁺•OCH₃
71[C₄H₇O]⁺•COOH
55[C₃H₃O]⁺•CH₂OCH₃
45[CH₂OCH₃]⁺C₄H₃O•

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is ideal for the analysis of complex reaction mixtures, allowing for the separation and identification of the target compound (as a volatile derivative), isomers, byproducts, and residual starting materials chemijournal.com. The retention time from the GC provides a quantitative measure, while the mass spectrum serves as a chemical fingerprint for identification, which can be compared against spectral libraries. For instance, GC-MS analysis of the related compound methyl (2E)-4-methoxybut-2-enoate is available in public databases and provides a reference for its expected retention behavior and fragmentation nih.gov. The differentiation of positional isomers, which may have very similar retention times, can often be achieved by examining subtle differences in their mass spectra nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of compounds in complex matrices without the need for derivatization. It combines the separation capabilities of HPLC with the molecular weight and structural information from mass spectrometry ijpsjournal.com. For quantifying this compound, especially at low concentrations, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional selectivity by monitoring a specific fragmentation of the parent ion (a process known as multiple reaction monitoring or MRM).

While direct analysis is possible, derivatization is sometimes employed for short-chain fatty acids to enhance ionization efficiency and chromatographic retention. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid to form a derivative that is more amenable to reversed-phase chromatography and electrospray ionization creative-proteomics.comlipidmaps.orgshimadzu.com.

Table 5: Example LC-MS/MS Parameters for the Quantification of a Derivatized Short-Chain Fatty Acid

ParameterSetting
LC Column C18 (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition Analyte-Specific (e.g., [M-H]⁻ → Fragment Ion)
Collision Energy Optimized for specific analyte
Dwell Time 100 ms

Future Directions and Emerging Research Areas for 2e 4 Methoxy 2 Butenoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (2E)-4-Methoxy-2-butenoic acid is geared towards greener and more efficient chemical processes. Research in this area is focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key future methodologies include:

Biocatalytic Approaches : Utilizing enzymes or whole-cell systems offers a highly selective and environmentally benign route. For instance, carboxylic acid reductases (CARs) could be engineered to facilitate the synthesis of precursors to this compound. rsc.org Biocatalysis operates under mild conditions, often in aqueous media, significantly reducing the environmental footprint compared to traditional organic synthesis.

Carbon Dioxide as a Feedstock : The use of CO2 as a C1 building block is a primary goal of sustainable chemistry. chemistryviews.org Future research could focus on developing catalytic systems, potentially copper-based, for the direct carboxylation of appropriate C4 precursors with CO2 to yield this compound. chemistryviews.orgorganic-chemistry.org This approach is atom-economical and transforms a greenhouse gas into a valuable chemical.

One-Pot and Tandem Reactions : Combining multiple reaction steps into a single, seamless operation enhances efficiency by eliminating the need for intermediate purification. researchgate.net A potential one-pot synthesis could involve a hydroformylation-Knoevenagel condensation sequence, which has been successful for other α,β-unsaturated acids. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
MethodologyKey AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste. rsc.orgEnzyme discovery and engineering, process optimization.
CO2 UtilizationUse of a renewable feedstock, high atom economy. chemistryviews.orgDevelopment of efficient and selective catalysts. chemistryviews.orgorganic-chemistry.org
One-Pot SynthesisIncreased efficiency, reduced solvent use and waste. researchgate.netDesign of compatible catalytic systems for tandem reactions.

Exploration of Unprecedented Reactivity Profiles

The conjugated system in this compound, influenced by both the electron-withdrawing carboxylic acid and the electron-donating methoxy (B1213986) group, presents opportunities for discovering novel reactivity. Future research will likely probe how this electronic balance can be exploited. Potential areas of exploration include asymmetric transformations and novel cycloaddition reactions, moving beyond the compound's current use in forming esters for protecting hydroxy groups. guidechem.com

Integration into Cascading Reactions and Multi-Component Syntheses

Cascade reactions, where a single event triggers a series of subsequent transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for building molecular complexity. researchgate.netmdpi.comarkat-usa.orgresearchgate.netbaranlab.org this compound is an ideal candidate for incorporation into such processes.

Future applications could involve:

Domino Reactions : The compound could serve as a substrate in metal-catalyzed cascade reactions to generate complex heterocyclic structures, a strategy that has proven effective with related alkynoic acids. researchgate.netmdpi.com

Multi-Component Reactions : Its distinct functional groups could participate in MCRs like the Ugi or Passerini reactions, allowing for the rapid assembly of diverse compound libraries for drug discovery and materials science. nih.gov

Design and Synthesis of New Derivatives with Tunable Chemical Properties

The modification of the core structure of this compound can lead to a wide array of derivatives with tailored properties. msu.edurroij.com The reactivity of the carboxylic acid group allows for its conversion into esters, amides, and acyl halides, each with distinct chemical characteristics. rroij.comuomustansiriyah.edu.iq

Future research will focus on:

Polymer Science : Derivatives of this compound could be designed as monomers for novel polymers with specific thermal or optical properties.

Pharmaceuticals : The scaffold can be elaborated to synthesize analogues of biologically active molecules. The α,β-unsaturated acid motif is a known feature in various pharmacologically active compounds. chemistryviews.orgresearchgate.net For example, derivatives have been designed as potential anti-HIV agents. nih.gov

Table 2: Potential Derivatives of this compound and Their Research Areas
Derivative ClassModificationPotential Application AreaTunable Property
EstersReaction of the carboxyl group with various alcohols. rroij.comPolymer chemistry, fragrance industry.Volatility, refractive index, solubility.
AmidesReaction of the carboxyl group with primary or secondary amines. rroij.comPharmaceuticals, materials science.Biological activity, hydrogen bonding capability.
Cycloaddition ProductsReaction across the C=C double bond.Complex molecule synthesis, medicinal chemistry.Stereochemistry, molecular rigidity.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting chemical behavior. rsc.orggrnjournal.usfiveable.meresearchgate.netrsc.org Applying these methods to this compound can accelerate discovery and innovation.

Future computational studies could include:

Reaction Pathway Modeling : Using Density Functional Theory (DFT) and other quantum mechanical methods to map the potential energy surfaces of reactions involving this compound. grnjournal.usfiveable.me This can help in understanding reaction selectivity and identifying key transition states. grnjournal.usfiveable.me

Catalyst Design : Simulating the interaction between the molecule and potential catalysts to design more efficient and selective synthetic routes. grnjournal.us

Property Prediction : Calculating the electronic, optical, and pharmacological properties of novel derivatives before their synthesis, thereby guiding experimental efforts toward the most promising candidates.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile chemical building block.

Q & A

Basic Research Questions

Q. How is (2E)-4-Methoxy-2-butenoic Acid synthesized, and what are the critical reaction conditions?

  • Methodology : A common synthetic route involves the condensation of methoxy-substituted precursors under acidic or basic catalysis. For example, a patent (WO2013/10869) describes the synthesis via stereoselective Wittig or Horner-Wadsworth-Emmons reactions to ensure the E-configuration of the double bond . Key parameters include:

  • Temperature control (0–25°C) to minimize isomerization.
  • Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
  • Purification via flash chromatography or recrystallization to achieve >95% purity.
    • Validation : Confirm stereochemistry using 1H^1H-NMR (coupling constants J=1216HzJ = 12–16 \, \text{Hz} for trans configuration) and HPLC with chiral columns .

Q. What analytical techniques are recommended for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm methoxy (δ 3.3–3.7 ppm) and α,β-unsaturated carboxylic acid (δ 5.8–7.2 ppm for vinyl protons; δ 165–175 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode for molecular ion peak at m/z 116.047 (exact mass) .
  • FT-IR : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 1640–1680 cm1^{-1} (C=C stretch) .
    • Purity Assessment : HPLC with UV detection (λ = 210–220 nm) and C18 columns; retention time compared to commercial standards .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Degradation Kinetics : Stability studies show:

pHHalf-Life (25°C)Major Degradation Pathway
2>14 daysMinimal hydrolysis
73–5 daysHydrolysis to methoxybutenoate
9<24 hoursRapid base-catalyzed hydrolysis
  • Mitigation : Store in acidic buffers (pH 2–4) at 4°C; avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational chemistry optimize the design of derivatives of this compound?

  • Methods :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, dipole moments) and predict reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .
    • Case Study : A 2024 study on similar α,β-unsaturated acids demonstrated that methoxy groups enhance electrophilicity at the β-carbon, facilitating Michael addition reactions .

Q. How to resolve contradictions in spectroscopic data for this compound across studies?

  • Root Causes :

  • Solvent effects (e.g., DMSO vs. CDCl3_3) shifting NMR peaks.
  • Impurities (e.g., Z-isomer) altering MS fragmentation patterns.
    • Resolution Protocol :

Cross-validate with X-ray crystallography (if crystalline).

Compare experimental IR/Raman spectra with computational predictions .

Replicate synthesis/purification under strictly controlled conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Optimization :

  • Implement DoE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent polarity).
  • Use inline PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring .
    • Case Study : A 2022 study reduced variability in α,β-unsaturated acids by standardizing reaction quenching (pH adjustment) and crystallization solvents (ethyl acetate/hexane) .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this compound?

  • Hypothesis Testing :

  • Variable 1 : Purity discrepancies (e.g., residual catalysts in low-quality batches).
  • Variable 2 : Assay conditions (e.g., cell line specificity, serum concentration).
    • Method :
  • Re-test activity using WHO-grade standards and orthogonal assays (e.g., enzymatic vs. cell-based).
  • Apply meta-analysis frameworks (e.g., PRISMA) to reconcile literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.